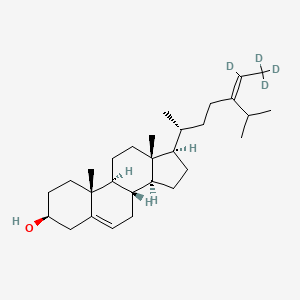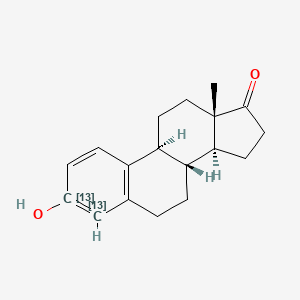
Estrone-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrone-13C2 is a stable isotope-labeled version of estrone, a natural estrogenic hormone. Estrone is one of the primary endogenous estrogens produced in the human body, primarily in adipose tissue through the aromatization of androstenedione . The incorporation of carbon-13 isotopes into the estrone molecule allows for its use in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estrone-13C2 involves the incorporation of carbon-13 isotopes into the estrone molecule. This can be achieved through the use of carbon-13 labeled precursors in the synthesis process. One common method involves the use of carbon-13 labeled androstenedione, which undergoes aromatization to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled precursors. The process includes several steps such as extraction, purification, and quality control to ensure the final product meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions: Estrone-13C2, like its unlabeled counterpart, can undergo various chemical reactions including:
Oxidation: Conversion to estrone sulfate.
Reduction: Conversion to estradiol.
Substitution: Formation of derivatives through reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as sulfuric acid or enzymes like estrone sulfotransferase.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Various organic reagents depending on the desired derivative.
Major Products:
Estrone sulfate: Formed through oxidation.
Estradiol: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
Estrone-13C2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of estrone in the body.
Metabolic Studies: Helps in tracing metabolic pathways and understanding the biotransformation of estrone.
Clinical Research: Used in studies related to hormone replacement therapy and the role of estrogens in various diseases.
Environmental Studies: Helps in tracking the fate of estrogens in the environment and their impact on ecosystems
Mechanism of Action
Estrone-13C2 exerts its effects by binding to estrogen receptors in target tissues. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, leading to the transcription of specific genes. This process regulates various physiological functions such as reproductive health, bone density, and cardiovascular function .
Comparison with Similar Compounds
Estrone-13C2 is unique due to its stable isotope labeling, which allows for precise tracking in research studies. Similar compounds include:
Estrone: The natural, unlabeled form of the hormone.
Estradiol: Another primary estrogen with higher potency.
Estriol: A weaker estrogen primarily produced during pregnancy
This compound stands out for its utility in detailed pharmacokinetic and metabolic studies, providing insights that are not possible with unlabeled compounds.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
272.35 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i10+1,12+1 |
InChI Key |
DNXHEGUUPJUMQT-PXHNKYMJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=C[13C](=[13CH]4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



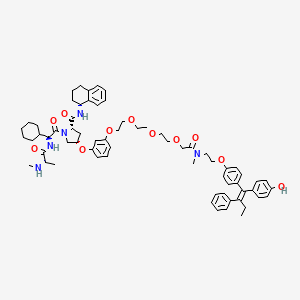
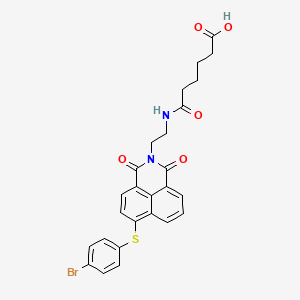
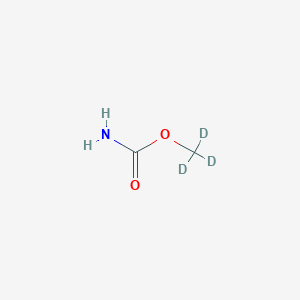
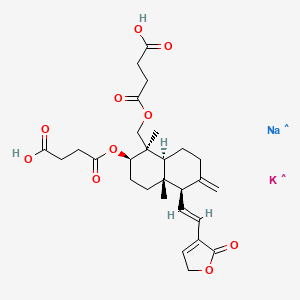

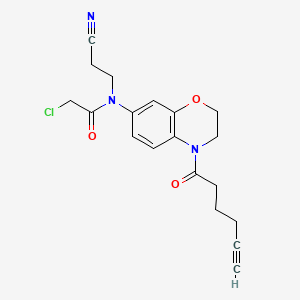
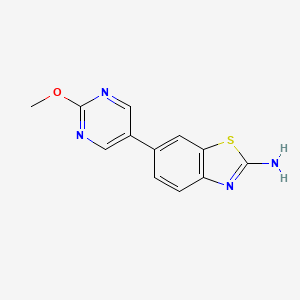
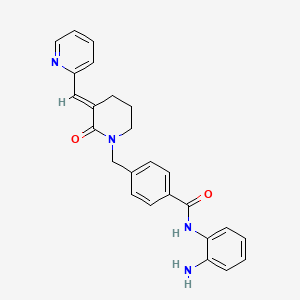
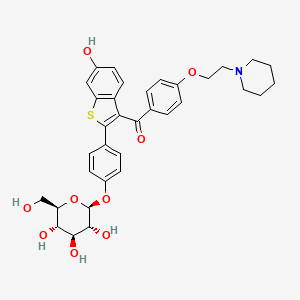
![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)

![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
